molecular formula C7H12F3N B1481969 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine CAS No. 1936245-73-6

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine

Cat. No.: B1481969
CAS No.: 1936245-73-6
M. Wt: 167.17 g/mol
InChI Key: MFXVQMQNQRCXSI-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a trifluoromethyl group and an amine group

Scientific Research Applications

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine typically involves the trifluoromethylation of cyclobutane derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized cyclobutane derivatives .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine is unique due to its cyclobutane ring structure combined with a trifluoromethyl group and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5(2)3-6(11,4-5)7(8,9)10/h3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXVQMQNQRCXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 2
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 3
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 4
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 5
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine
Reactant of Route 6
3,3-Dimethyl-1-(trifluoromethyl)cyclobutan-1-amine

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